Tricyclic heterocycle derivative 6

Description

Properties

Molecular Formula |

C22H29N7O4 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

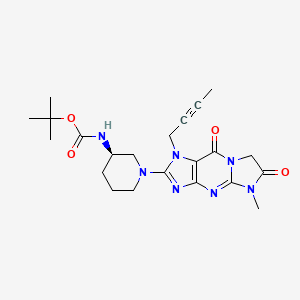

tert-butyl N-[(3R)-1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate |

InChI |

InChI=1S/C22H29N7O4/c1-6-7-11-28-16-17(24-19-26(5)15(30)13-29(19)18(16)31)25-20(28)27-10-8-9-14(12-27)23-21(32)33-22(2,3)4/h14H,8-13H2,1-5H3,(H,23,32)/t14-/m1/s1 |

InChI Key |

CBLPHWVBNDVSJU-CQSZACIVSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCC[C@H](C4)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCCC(C4)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclic heterocycle derivative 6 typically involves multicomponent reactions, which are efficient and minimize by-product formation. One common method includes the use of tetronic acid as a precursor, which undergoes cyclization reactions to form the tricyclic structure . The reaction conditions often involve mild temperatures and the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tricyclic heterocycle derivative 6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur at different positions on the tricyclic ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted tricyclic compounds, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

Tricyclic heterocycle derivative 6 has shown promise in several therapeutic areas due to its unique structural features. Below are some key pharmacological applications:

- Anticancer Activity : Research indicates that Tricyclic heterocycle derivatives exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications to the tricyclic structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antibiotics .

- Kinase Inhibition : this compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapy agents . -

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The findings revealed that certain modifications enhanced antimicrobial potency, suggesting a viable path for developing new antibiotics from this scaffold . -

Case Study 3: Kinase Inhibition Profile

A comprehensive evaluation of the kinase inhibition profile of this compound demonstrated selectivity against specific kinases involved in cancer progression. This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tricyclic heterocycle derivative 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Tricyclic Heterocycles

Key Observations :

- Synthetic Efficiency: HaM cascades (e.g., for isoindoline/THIQ sultams) and diaminoketone-based reactions (e.g., for quinolones) achieve high yields (>80%), whereas C–H functionalization methods (e.g., PD404182) prioritize regioselectivity over yield .

- Heteroatom Influence : Oxygen-rich tricyclics (e.g., benzofuropyridines) exhibit distinct reactivity, such as SN2' substitutions with nucleophiles, compared to sulfur/nitrogen-containing analogs .

Pharmacological Activity

Tricyclic heterocycles demonstrate diverse biological activities depending on their structural motifs:

- Enzyme Inhibition: β-Secretase inhibitors (e.g., pseudopeptide scaffolds) and BTK inhibitors (e.g., imidazoquinoxaline) rely on rigid tricyclic frameworks to mimic enzyme substrates or block catalytic sites .

- Antifungal Potential: Fused quinolones (e.g., compounds 8a–d) show promise against fungal pathogens, a property absent in sultam-based tricyclics .

Reaction Pathways and Functionalization

- Nucleophilic Substitution : Oxygen tricyclics (e.g., benzo-fused xanthenes) undergo SN2' reactions with thiols (89–97% yield) to introduce sulfur moieties, a strategy less common in nitrogen-dominant systems .

- Annulation Strategies : Benzothiophene-based tricyclics are synthesized via Claisen rearrangement–ring closure reactions, contrasting with Pd-catalyzed cascades used for sultams .

Critical Analysis of Derivative 6’s Unique Features

While derivative 6’s exact structure remains undefined, its hypothetical profile can be extrapolated:

- Synthetic Advantages : If derived via C–H functionalization (like PD404182), it may offer regioselective modifications critical for optimizing bioactivity .

- anticancer) require empirical validation .

- Structural Uniqueness : Compared to isoindoline/THIQ sultams, derivative 6 may lack sulfonamide groups but could feature pyrimidine or thiazine motifs for enhanced solubility .

Q & A

Q. How can isotopic labeling elucidate mechanistic pathways in heterocycle-forming reactions?

- C-labeling : Track carbon migration in gold-catalyzed cyclizations ().

- H-KIE experiments : Measure primary KIEs to distinguish between concerted and stepwise mechanisms in photo-stimulated syntheses .

Data Interpretation and Validation

Q. How should researchers handle contradictory spectral data when assigning novel tricyclic structures?

Q. What statistical approaches are suitable for analyzing substituent effects on biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.